4,7,8-三甲基-2-(2-氧代丙基)-6-丙-2-基嘌呤[7,8-a]咪唑-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用
化学合成与应用
糖脲和类似物的合成:糖脲及其类似物,包括与 4,7,8-三甲基-2-(2-氧代丙基)-6-丙-2-基嘌呤[7,8-a]咪唑-1,3-二酮 相似的结构,因其在各个科学领域的应用而被广泛研究。这些化合物具有药理学相关性(抗菌剂、促智剂、神经营养剂等),并且还用于炸药、凝胶剂,以及作为超分子化学中的构建模块。由于其广泛的应用,为这些化合物开发新的合成方法仍然是一个活跃的研究领域 (Kravchenko, Baranov, & Gazieva, 2018).
药理学评估
抗伤害感受作用和 NOS 抑制:与指定化学结构密切相关的化合物 1-(2-三氟甲苯基)咪唑 (TRIM) 已显示出对神经元和诱导型一氧化氮合酶 (NOS) 同工型的有效抑制,并且表现出抗伤害感受活性,而不会影响动脉血压。这些发现表明了在中枢神经系统内研究一氧化氮的生物学作用的潜在实验用途 (Handy, Wallace, Gaffen, Whitehead, & Moore, 1995).
合成和生物医学应用
用于环状碳酸酯的咪唑中间体:反应性咪唑中间体已被合成并用于创建一类官能化环状碳酸酯,由于其对人皮肤成纤维细胞的低细胞毒性而具有潜在的生物医学应用。这突出了咪唑化合物在开发适用于生物医学用途的材料中的相关性 (Olsson, Hult, Cai, García-Gallego, & Malkoch, 2014).
催化和材料科学
N-杂环卡宾配体和钌烯烃复分解催化剂:自由 N-杂环卡宾 (NHCs) 的合成及其在制备钌基复分解配合物中的应用展示了咪唑衍生物在催化中的用途。此类配合物已有效地用于大环化和交叉复分解,强调了它们在合成化学中的作用 (Bantreil & Nolan, 2011).
作用机制
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
未来方向
属性
IUPAC Name |
4,7,8-trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-8(2)20-10(4)11(5)21-12-13(17-15(20)21)18(6)16(24)19(14(12)23)7-9(3)22/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHDXKJGQBPFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。